N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with benzoyl and phenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 2-benzoyl-4-methylaniline under acidic conditions to form the desired amide bond. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinoline core and aromatic substituents enable it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)propanamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique electronic and steric properties. This structural feature differentiates it from other similar compounds, potentially leading to distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2/c1-20-16-17-27(25(18-20)29(33)22-12-6-3-7-13-22)32-30(34)24-19-28(21-10-4-2-5-11-21)31-26-15-9-8-14-23(24)26/h2-19H,1H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASMYICUFNSYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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